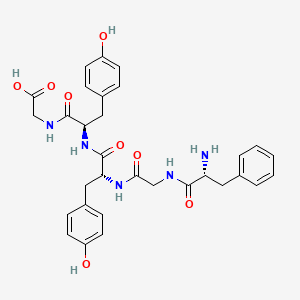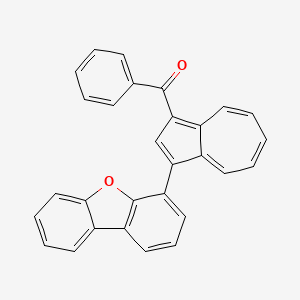
1-Benzoyl-3-(dibenzofuran-4-yl)azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(dibenzofuran-4-yl)azulene is a complex organic compound that features a unique structure combining azulene, benzoyl, and dibenzofuran moieties Azulene is known for its deep blue color and non-benzenoid aromaticity, while benzoyl and dibenzofuran are significant in various chemical and pharmaceutical applications
Métodos De Preparación
The synthesis of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene involves multiple steps, typically starting with the preparation of azulene derivatives. One common method includes the Friedel-Crafts acylation of azulene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The dibenzofuran moiety can be introduced through a Suzuki coupling reaction, where a dibenzofuran boronic acid derivative reacts with a halogenated azulene intermediate under palladium catalysis. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Benzoyl-3-(dibenzofuran-4-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, halogenated, and alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(dibenzofuran-4-yl)azulene has several scientific research applications:
Chemistry: It serves as a model compound for studying non-benzenoid aromaticity and the electronic effects of substituents on azulene.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Its unique optical properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 1-Benzoyl-3-(dibenzofuran-4-yl)azulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The pathways involved include signal transduction cascades that regulate cellular responses to external stimuli.
Comparación Con Compuestos Similares
1-Benzoyl-3-(dibenzofuran-4-yl)azulene can be compared with other compounds featuring azulene, benzoyl, or dibenzofuran moieties:
Azulene Derivatives: Compounds like guaiazulene share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl Compounds: Benzophenone is a simpler benzoyl-containing compound used in various applications, including as a photoinitiator in polymer chemistry.
Dibenzofuran Derivatives: Compounds like dibenzofuran-4-carboxylic acid are structurally related but have different functional groups, affecting their reactivity and applications
Propiedades
Número CAS |
916584-46-8 |
|---|---|
Fórmula molecular |
C29H18O2 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3-dibenzofuran-4-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H18O2/c30-28(19-10-3-1-4-11-19)26-18-25(20-12-5-2-6-13-21(20)26)24-16-9-15-23-22-14-7-8-17-27(22)31-29(23)24/h1-18H |
Clave InChI |
RYFKXVRQWOMXEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


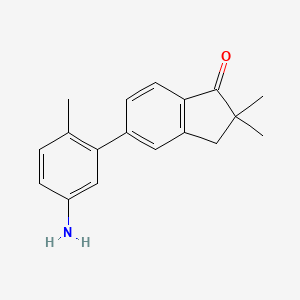
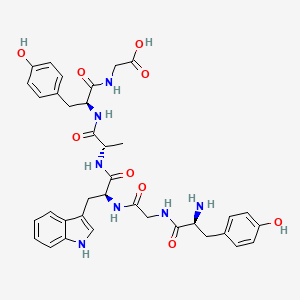


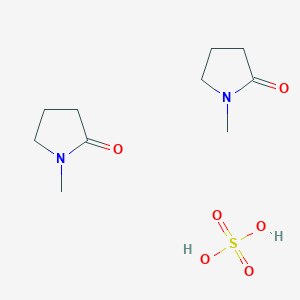
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
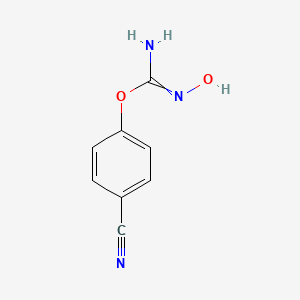

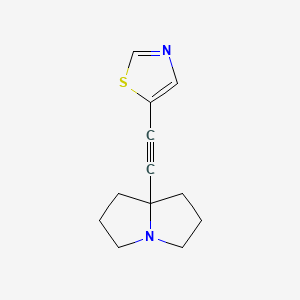
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)


